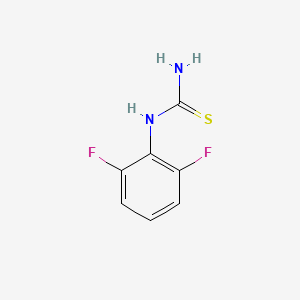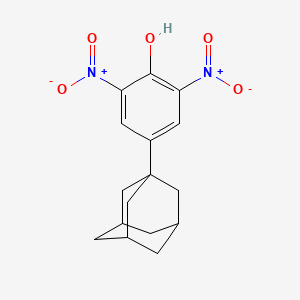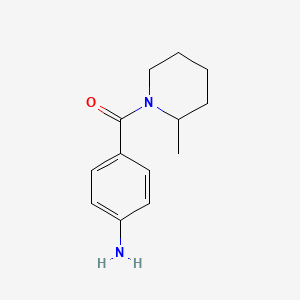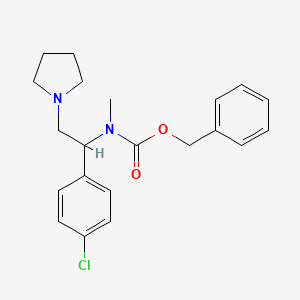
2-(2-Nitrophenyl)acrylaldehyde
Vue d'ensemble
Description
2-(2-Nitrophenyl)acrylaldehyde, also known as NPA, is a chemical compound with the molecular formula C10H7NO3. This compound is widely used in scientific research for its unique properties and applications. In
Applications De Recherche Scientifique
Thermodynamic Properties and Applications
One study focuses on the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, including compounds similar to 2-(2-Nitrophenyl)acrylaldehyde. The research determined the standard enthalpies of sublimation, molar formation enthalpies, and applied the Benson group-contribution correlation for calculation. These findings contribute to solving practical problems related to the synthesis, purification, and application of these compounds, providing a deeper insight into their nature (Dibrivnyi et al., 2019).
Photochemical Reaction Mechanisms
Another study investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, which are structurally related to 2-(2-Nitrophenyl)acrylaldehyde. The study found that irradiation of these compounds yields products through a mechanism involving dual proton transfer. This research provides insights into the photochemical properties of nitrobenzyl compounds, which can inform their potential applications in photoresponsive materials and photopharmacology (Gáplovský et al., 2005).
Bioactive Polymers and Drug Delivery Systems
Research into bioactive polymers has explored the coupling of compounds like 5-nitro-2-furaldehyde-semicarbazone onto polymers for drug delivery applications. Such studies examine the influence of various parameters on the coupling efficiency, aiming to optimize conditions for maximum drug attachment. This research is crucial for developing novel drug delivery systems that can precisely control the release of therapeutics (Dumitriu et al., 1989).
Corrosion Inhibition
A study on the synthesis and characterization of new acrylamide derivatives, including those related to 2-(2-Nitrophenyl)acrylaldehyde, for use as corrosion inhibitors in nitric acid solutions of copper, reveals that these compounds are effective in preventing corrosion. The research highlights the potential of these derivatives in protecting metal surfaces, with implications for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
2-(2-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCCIUGKJBDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380373 | |
| Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)acrylaldehyde | |
CAS RN |
71463-16-6 | |
| Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)


![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)
